Cas no 136572-09-3 (Irinotecan hydrochloride trihydrate)
El Irinotecan Hydrochloride Trihydrate es un compuesto químico utilizado principalmente como agente antineoplásico en el tratamiento de cánceres colorrectales y otros tumores sólidos. Este derivado semisintético de la camptotecina actúa como inhibidor de la topoisomerasa I, interfiriendo en la replicación del ADN de las células cancerosas. Su formulación en trihidrato garantiza una mayor estabilidad y solubilidad en comparación con otras formas del compuesto. Presenta ventajas en perfiles de farmacocinética, permitiendo una dosificación más precisa y una biodisponibilidad mejorada. Su mecanismo de acción específico lo convierte en una opción valiosa en regímenes de quimioterapia combinada, mostrando eficacia incluso en casos resistentes a otros tratamientos.

136572-09-3 structure
Nombre del producto:Irinotecan hydrochloride trihydrate
Número CAS:136572-09-3
MF:C33H45ClN4O9
Megavatios:677.184808492661
MDL:MFCD01765731
CID:64437
PubChem ID:87560270
Irinotecan hydrochloride trihydrate Propiedades químicas y físicas
Nombre e identificación
-
- Irinotecan hydrochloride trihydrate
- (1,4’-bipiperidine)-1’-carboxylicacid,4,11-diethyl-3,4,12,14-tetrahydro-4-hyd
- roxy-3,14-dioxo-1h-pyrano(3',4',6,7)indolizino(1,2-b)quinolin-9-ylester,mono
- trihydrate,(s)-hydrochlorid
- IRINOTECAN MONOHYDROCHLORIDE TRIHYDRATE
- IRINOTECAN HCL TRIHYDRATE
- [1,4'-BIPIPERIDINE]-1'-CARBOXYLIC ACID (S)-4,11-DIETHYL-3,4,12,14-TETRAHYDRO-4-HYDROXY-3,14-DIOXO-1H-PYRANO
- [3',4',6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL ESTER, HCL TRIHYDRATE
- (s)-[1,4'-bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano
- [3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
- Irinotecanhydrochloridetrihydrate(CPT-11)
- Irinotecan HCl Trihydrate (CPT-11, Camptothecin 11,U-101440E,DQ-2805,Camptosar®,Campto®)
- Irinotecan Hydrochloride
- Irinotecan Hydrochloride DMF
- (+)-(4S)-4,11-Diethyl-4-hydroxy-9-<(piperidinopiperidino)-carbonyloxy>-1H-pyrano<3',4':6,7>indolizino<1,2-b>quinoline-3,14-(4H,12H)-dione hydrochloride trihydrate
- CPT-11 Trihydrate
- [1,4′-Bipiperidine]-1′-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate
- (S)-[1,4'-Bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
- Camptosar
- Campto
- CPT 11
- Irinotecan Hcl
- Irinotecan (hydrochloride trihydrate)
- 042LAQ1IIS
- Onivyde
- Irinotecan hydrochloride [USAN:JAN]
- Irinotecan hydrochloride hydrate
- (+)-Irinotecan hydrochloride trihydrate
- CPT-11 hydrochloride trihydrate
- 100286-90-6 (anhyd.)
- Camptosar (TN)
- IRINOTECAN HYDROCHLORIDE HYDRATE [JAN]
- Irinotecan hydrochloride (USP)
- D01061
- CHEBI:90881
- 136572-09-3 (HCl trihydrate)
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, monohydrochloride, trihydrate, (S)-
- MFCD01862255
- IRINOTECAN HYDROCHLORIDE [MART.]
- IRINOTECAN HYDROCHLORIDE [USP MONOGRAPH]
- DTXSID60929485
- CCG-220690
- SW197790-4
- CS-1139
- IRINOTECAN HYDROCHLORIDE [ORANGE BOOK]
- IRINOTECAN HYDROCHLORIDE [VANDF]
- Q27162852
- BI164583
- IRINOTECAN HYDROCHLORIDE [USAN]
- CHEMBL3989514
- XELIRI COMPONENT IRINOTECAN HYDROCHLORIDE
- Onivyde (TN)
- AMY24930
- (+)-7-Ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate, monohydrochloride, trihydrate
- NSC 759878
- 1-[1-({[(4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl]oxy}carbonyl)piperidin-4-yl]piperidin-1-ium chloride--water (1/3)
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate trihydrate hydrochloride
- IRINOTECAN HYDROCHLORIDE [USP-RS]
- MFCD01765731
- Irinotecan HCI Trihydrate
- AC-9034
- [1,4'-Bipiperidine]-1'-carboxylic acid (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate; Irinotecan hydrochloride hydrate; Irinotecan hydrochloride trihydrate
- KLEAIHJJLUAXIQ-JDRGBKBRSA-N
- [1,4'-Bipiperidine]-1'-carboxylic acid (4S)-4,11-Diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate
- U-101,440E
- s2217
- AKOS015967279
- BCP9000794
- BCP01914
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride--water (1/3)
- IRINOTECAN HYDROCHLORIDE TRIHYDRATE [WHO-DD]
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride trihydrate.
- UNII-042LAQ1IIS
- (S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-Bipiperidine]-1'-carboxylate Hydrochloride Trihydrate
- DQ-2805
- HY-16568
- CPT-11
- Irinotecan HCl Trihydrate (Campto)
- NSC-759878
- 136572-09-3
- (S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride trihydrate
- CPT-11 HCl Trihydrate
- Irinotecan hydrochloride [USAN:USP:JAN]
- IRINOTECAN HYDROCHLORIDE TRIHYDRATE [MI]
- Irinotecan hydrochloride trihydrate- Bio-X
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride
- IRINOTECAN HYDROCHLORIDE TRIHYDRATE [EMA EPAR]
- DS-2676
- Irinotecan hydrochloride hydrate (JP17)
- IRINOTECAN HYDROCHLORIDE TRIHYDRATE [EP MONOGRAPH]
- Campto (TN)
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate monohydrochloride trihydrate
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate monohydrochloride trihydrate
- CPT11
- irinotecan trihydrate hydrochloride
- (S)-(1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, monohydrochloride, trihydrate
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate hydrochloride--water (1/3)
- 1-(1-((((4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl)oxy)carbonyl)piperidin-4-yl)piperidin-1-ium chloride--water (1/3)
- Irinotecan hydrochloride hydrate (JP18)
- GLXC-03049
-
- MDL: MFCD01765731
- Renchi: 1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m0..../s1
- Clave inchi: KLEAIHJJLUAXIQ-JDRGBKBRSA-N
- Sonrisas: Cl[H].O(C1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C([H])([H])[H])=C1C(C3=C([H])C4=C(C([H])([H])OC([C@@]4(C([H])([H])C([H])([H])[H])O[H])=O)C(N3C1([H])[H])=O)=N2)C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O.O([H])[H].O([H])[H].O([H])[H]
Atributos calculados
- Calidad precisa: 676.287507g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 11
- Cuenta de enlace giratorio: 5
- Masa isotópica única: 676.287507g/mol
- Masa isotópica única: 676.287507g/mol
- Superficie del Polo topológico: 116Ų
- Recuento de átomos pesados: 47
- Complejidad: 1200
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 5
Propiedades experimentales
- Denso: ==
- Punto de fusión: 250-256 ºC (dec.)
- Punto de ebullición: 257°C(lit.)
- Punto de inflamación: 482 °C
- PSA: 141.89000
- Logp: 4.57600
- Merck: 5091
Irinotecan hydrochloride trihydrate Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H372
- Declaración de advertencia: P260-P264-P270-P301+P312+P330-P314-P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: 20/21-22
- Rtecs:DW1060750
- Condiciones de almacenamiento:0-10°C
Irinotecan hydrochloride trihydrate Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Irinotecan hydrochloride trihydrate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XH448-500mg |
Irinotecan hydrochloride trihydrate |
136572-09-3 | 99%,BR, | 500mg |
¥327.9 | 2023-09-02 | |
ChemScence | CS-1139-50mg |
Irinotecan hydrochloride trihydrate |
136572-09-3 | 99.87% | 50mg |
$60.0 | 2022-03-28 | |
Fluorochem | 050740-1g |
Irinotecan, Hydrochloride Salt |
136572-09-3 | >98.0%(HPLC)(T) | 1g |
£280.00 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6338-100mg |
Irinotecan HCl Trihydrate |
136572-09-3 | 98% | 100mg |
¥453.00 | 2023-09-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0486-100 mg |
Irinotecan hydrochloride trihydrate |
136572-09-3 | 99.78% | 100MG |
¥800.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129860-1g |
Irinotecan hydrochloride trihydrate |
136572-09-3 | ≥98% | 1g |
¥675.90 | 2023-09-02 | |
TRC | I767500-250mg |
Irinotecan Hydrochloride Trihydrate |
136572-09-3 | 250mg |
$385.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0486-50 mg |
Irinotecan hydrochloride trihydrate |
136572-09-3 | 99.78% | 50mg |
¥492.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0486-1 mL * 10 mM (in DMSO) |
Irinotecan hydrochloride trihydrate |
136572-09-3 | 99.78% | 1 mL * 10 mM (in DMSO) |
¥582.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S2217-10mM (1mL in DMSO) |
Irinotecan HCl Trihydrate |
136572-09-3 | 99.97% | 10mM (1mL in DMSO) |
¥1545.43 | 2023-09-16 |
Irinotecan hydrochloride trihydrate Literatura relevante
-
Yu Chen,Hangrong Chen,Ming Ma,Feng Chen,Limin Guo,Lingxia Zhang,Jianlin Shi J. Mater. Chem. 2011 21 5290
-
Georgia Eleni Tsotsou,Panagiota Gkotzamani,Victoria Petro,Ariadne Argyropoulou,Petros Karkalousos Anal. Methods 2021 13 258
136572-09-3 (Irinotecan hydrochloride trihydrate) Productos relacionados
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 71486-22-1(Vinorelbine)
- 91421-43-1(9-amino-CPT)
- 61825-94-3(Oxaliplatin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 19685-09-7((S)-10-hydroxycamptothecin)
- 100286-90-6(Irinotecan hydrochloride)
- 15663-27-1(Cisplatin)
- 119413-54-6(Topotecan Hydrochloride)
- 86639-62-5((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
Proveedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
(CAS:136572-09-3) Irinotecan hydrochloride trihydrate

Pureza:99%
Cantidad:USP47
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:136572-09-3)Irinotecan hydrochloride trihydrate

Pureza:99%
Cantidad:5g
Precio ($):189.0